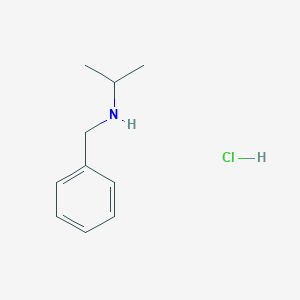

N-benzylpropan-2-amine;hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(2)11-8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIJPMBOGRPKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484388 | |

| Record name | N-Benzyl-N-isopropylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18354-85-3 | |

| Record name | NSC206558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N-isopropylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-benzylpropan-2-amine hydrochloride CAS 18354-85-3 physical properties

An In-depth Technical Guide to N-Benzylpropan-2-amine Hydrochloride

CAS: 18354-85-3 Formula: C₁₀H₁₅N · HCl Synonyms: N-Isopropylbenzylamine hydrochloride, N-Benzylisopropylamine HCl[1]

Executive Summary

N-Benzylpropan-2-amine hydrochloride (CAS 18354-85-3) is the hydrochloride salt of the secondary amine N-benzylisopropylamine. While historically utilized as an intermediate in organic synthesis—specifically in the preparation of pharmaceutical compounds and as a ligand in organometallic chemistry (e.g., magnesocene adducts)—it has gained significant attention in forensic science.

Due to its structural isomerism with methamphetamine and its ability to form large, transparent crystals, it is frequently analyzed in forensic laboratories as a cutting agent. For the research scientist, understanding the distinct physicochemical properties of this compound is critical for differentiating it from its structural analogs and for its legitimate use as a secondary amine building block in reductive alkylation and nucleophilic substitution reactions.

Physicochemical Profile

The following data characterizes the hydrochloride salt. Note that the free base (CAS 102-97-6) is a liquid at room temperature, whereas the hydrochloride salt is a crystalline solid.

Table 1: Physical Constants

| Property | Value | Notes |

| Molecular Weight | 185.69 g/mol | C₁₀H₁₅N (149.23) + HCl (36.46) |

| Appearance | White to translucent crystals | Forms large shards or plates upon slow recrystallization. |

| Melting Point | ~170–180 °C (Lit. varies) | Forensic literature (Sanderson et al.) reports the MP is "slightly higher" than methamphetamine HCl (170–175 °C) [1]. Vendor data often cites lower ranges (103–120 °C), likely referring to impure samples or hydrates. |

| Solubility (Water) | High (>30 mg/mL) | Freely soluble in D₂O for NMR analysis. |

| Solubility (Organic) | Soluble in Ethanol, DMSO, DMF | Moderate solubility in Chloroform; insoluble in non-polar alkanes (Hexane). |

| Hygroscopicity | Non-hygroscopic | Stable under ambient conditions; does not deliquesce rapidly. |

Structural Characterization

Accurate identification relies on spectroscopic differentiation from its isomers (e.g., N-methyl-1-phenylpropan-2-amine).

Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum in D₂O is distinct due to the isopropyl group's splitting pattern.

-

Aromatic Protons: Multiplet at 7.40–7.50 ppm (5H, phenyl ring).

-

Benzylic Protons: Singlet at 4.24 ppm (2H, Ph-CH₂-N). Note: This shift is diagnostic; in the free base, it appears upfield (~3.7 ppm).

-

Methine Proton: Septet at 3.45 ppm (1H, -CH(CH₃)₂).

-

Methyl Protons: Doublet at 1.35 ppm (6H, -CH(CH₃)₂, J ≈ 6.5 Hz).

Infrared Spectroscopy (FTIR-ATR)

Key absorption bands confirm the secondary amine salt structure:

-

2400–3000 cm⁻¹: Broad ammonium (N-H⁺) stretching bands, often obscuring C-H stretches.

-

1580–1600 cm⁻¹: Aromatic C=C ring stretching.

-

700 & 750 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending).

Synthesis and Purification Protocol

The standard laboratory synthesis involves the reductive amination of acetone with benzylamine. This route is preferred for its high yield and minimal byproduct formation compared to alkylation with halides.

Synthetic Pathway (Reductive Amination)

Figure 1: Step-wise synthesis via reductive amination. The intermediate imine is reduced in situ to prevent hydrolysis.

Experimental Protocol: Hydrochloride Salt Formation

Objective: Convert the oily free base into the stable hydrochloride salt for characterization.

-

Dissolution: Dissolve 10 mmol of N-benzylisopropylamine (free base) in 20 mL of anhydrous diethyl ether or ethyl acetate.

-

Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of 2M HCl in diethyl ether dropwise with stirring at 0 °C.

-

Precipitation: A white precipitate will form immediately. Continue addition until the supernatant is acidic (pH < 3).

-

Filtration: Collect the solid by vacuum filtration.

-

Recrystallization:

-

Dissolve the crude salt in a minimum amount of boiling isopropanol or ethanol.

-

Allow to cool slowly to room temperature, then to 4 °C. Slow cooling promotes the formation of large, characteristic plates/shards.

-

Wash crystals with cold ether and dry under vacuum.

-

Safety and Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[2] 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety goggles. The compound is a severe eye irritant.[3]

-

Forensic Context: Researchers must be aware that this compound is a positional isomer of methamphetamine. While it is not a controlled substance in many jurisdictions, it is a "watched" chemical in forensic analysis due to its use as an adulterant. Analytical methods (GC-MS, melting point) must be rigorous to avoid false positives/negatives in drug screening [1][2].

References

-

Sanderson, R. M. (2008).[3] Identification of N-Methylbenzylamine Hydrochloride, N-Ethylbenzylamine Hydrochloride, and N-Isopropylbenzylamine Hydrochloride.[3][4][5][6] Microgram Journal, 6(1-2), 36-45.[3] Link

-

Cayman Chemical.[2] (2022).[2][7][8][9] N-Isopropylbenzylamine (hydrochloride) Safety Data Sheet. Link

-

PubChem. (2024). Compound Summary: N-benzylpropan-2-amine hydrochloride. National Library of Medicine. Link

Sources

- 1. Benzyl(Propan-2-Yl)Amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. N-Isopropylbenzylamin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy N-Isopropylbenzylamine | 102-97-6 [smolecule.com]

- 4. forendex.southernforensic.org [forendex.southernforensic.org]

- 5. dea.gov [dea.gov]

- 6. dea.gov [dea.gov]

- 7. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. N-イソプロピルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

Chemical structure and molecular weight of N-isopropylbenzylamine HCl

Technical Monograph: N-Isopropylbenzylamine Hydrochloride Structural Characterization, Synthesis, and Forensic Differentiation from Methamphetamine[1]

Introduction: The Isomer Challenge

N-Isopropylbenzylamine (N-ISO) represents a unique challenge in both organic synthesis and forensic science. Chemically, it is a structural isomer of methamphetamine (

For researchers and drug development professionals, N-ISO serves as a critical reference standard.[1] It is a secondary amine used as an intermediate in the synthesis of pharmaceuticals and requires rigorous analytical protocols to distinguish it from methamphetamine due to their identical molecular weight and elemental composition.[1]

Physicochemical Profile

Understanding the precise physical constants is the first line of defense in characterization.[1] Note the distinct difference in melting points, which is often the simplest method for preliminary differentiation in a laboratory setting.[1]

Table 1: Comparative Physicochemical Data

| Property | N-Isopropylbenzylamine HCl | Methamphetamine HCl |

| CAS Number | 18354-85-3 | 51-57-0 |

| Molecular Formula | ||

| Molar Mass (Free Base) | 149.23 g/mol | 149.23 g/mol |

| Molar Mass (HCl Salt) | 185.69 g/mol | 185.69 g/mol |

| Melting Point | 192 – 193 °C | 172 – 174 °C |

| Appearance | Large, clear, geometric shards | Smaller crystals / powder |

| Solubility | High (Water, Ethanol, DCM) | High (Water, Ethanol, DCM) |

Technical Insight: The higher melting point of N-ISO is due to more efficient crystal lattice packing afforded by the symmetry of the benzyl group compared to the chiral, branched structure of methamphetamine.[1]

Structural Elucidation & Logic

To definitively identify N-ISO, one must look beyond molecular weight.[1] The connectivity of the atoms provides the "fingerprint."[1]

Structural Logic Diagram

The following diagram illustrates the connectivity differences and the resulting fragmentation logic used in Mass Spectrometry (MS).

Figure 1: Structural comparison and Mass Spectrometry fragmentation logic. Note the dominant tropylium ion (m/z 91) in N-ISO versus the iminium ion (m/z 58) in Methamphetamine.

NMR Spectroscopy (The Definitive Test)

Nuclear Magnetic Resonance (NMR) offers the most robust differentiation.

-

N-Isopropylbenzylamine:

-

Methamphetamine:

-

Benzylic Protons: The adjacent carbon is a chiral center. This makes the benzylic protons diastereotopic, appearing as a complex multiplet (often two doublets of doublets), not a singlet.[1]

-

Methyl Group: Appears as a doublet (attached to the chiral center) and a singlet (N-methyl).

-

Synthesis Protocol: Reductive Amination

Objective: Synthesis of N-Isopropylbenzylamine HCl via reductive amination of benzaldehyde.

Reaction Scheme:

Reagents:

-

Benzaldehyde (1.0 eq)

-

Isopropylamine (1.1 eq)

-

Sodium Borohydride (

) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) for milder conditions. -

Methanol (Solvent)[3]

-

Hydrochloric Acid (for salt formation)

Step-by-Step Workflow:

-

Imine Formation:

-

In a round-bottom flask, dissolve Benzaldehyde (10 mmol) in dry Methanol (20 mL).

-

Add Isopropylamine (11 mmol) dropwise while stirring.

-

Observation: The solution may warm slightly (exothermic). Stir for 2 hours at room temperature to ensure imine formation.

-

-

Reduction:

-

Cool the solution to 0°C in an ice bath.

-

Add

(15 mmol) in small portions to prevent runaway effervescence. -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Quenching & Extraction:

-

Quench the reaction with water (50 mL).

-

Evaporate the methanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) (

mL).

-

-

Salt Formation (HCl):

-

Dry the organic layer over anhydrous

and filter.[4] -

Bubble dry HCl gas through the DCM solution OR add 2M HCl in diethyl ether dropwise until precipitation is complete.

-

Result: White crystalline solid precipitates.

-

-

Purification:

-

Recrystallize from boiling ethanol/acetone to yield high-purity shards.

-

Forensic Analytical Workflow

Distinguishing N-ISO from Methamphetamine in the field is prone to error because both are secondary amines. This workflow prevents false positives.

Figure 2: Forensic differentiation decision tree. Note that Simon's reagent is a "trap" as it reacts positively for both compounds.[1]

References

-

Sanderson, R. M. (2008). Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride.[1][5][6][7] Microgram Journal, 6(1-2), 36-45.[1][6] (Authoritative forensic characterization).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12284955, N-Isopropylbenzylamine hydrochloride. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1. (Standard for analytical protocols). Retrieved from [Link]

Sources

- 1. CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. caymanchem.com [caymanchem.com]

- 7. forendex.southernforensic.org [forendex.southernforensic.org]

Solubility of N-benzylisopropylamine hydrochloride in water vs ethanol

An In-depth Technical Guide to the Comparative Solubility of N-benzylisopropylamine Hydrochloride in Water and Ethanol

Abstract

This technical guide offers a comprehensive analysis of the solubility of N-benzylisopropylamine hydrochloride in two common polar protic solvents: water and ethanol. N-benzylisopropylamine hydrochloride, an analytical reference standard and a known adulterant in illicit drug samples, presents a solubility profile dictated by its ionic nature and the presence of significant non-polar moieties.[1][2] This document synthesizes theoretical principles of solute-solvent interactions with available quantitative data to provide a clear comparison. We delve into the molecular-level mechanisms governing dissolution, comparing the high polarity and extensive hydrogen-bonding network of water with the more moderate polarity and amphiphilic character of ethanol.[3][4] Quantitative data indicates significantly higher solubility in ethanol (30 mg/mL) compared to aqueous buffer (10 mg/mL in PBS, pH 7.2), a difference attributable to the solvents' ability to accommodate the solute's organic structure.[1][2] A detailed, field-proven experimental protocol for determining solubility via the isothermal shake-flask method is provided, offering a self-validating system for researchers. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound's physicochemical properties for applications in analytical chemistry, forensics, and formulation science.

Introduction

N-benzylisopropylamine, also known as N-isopropylbenzylamine, is a secondary amine that serves as an intermediate in the synthesis of various pharmaceutical compounds.[5][6] Its hydrochloride salt, N-benzylisopropylamine hydrochloride (CAS No: 18354-85-3), is a crystalline solid that has gained prominence primarily as an analytical reference standard.[1][7] It is a structural isomer of methamphetamine, sharing the same molecular formula and similar physical properties, which has led to its use as an adulterant or mimic in samples seized by law enforcement.[2][5]

For professionals in analytical chemistry, forensics, and pharmaceutical development, a thorough understanding of the solubility of N-benzylisopropylamine hydrochloride is paramount. Solvent selection is a critical parameter that impacts sample preparation, analytical quantification, formulation, and purification processes. The choice between water and ethanol—two of the most fundamental solvents in a laboratory setting—can dramatically affect experimental outcomes. This guide provides an in-depth examination of the solubility of N-benzylisopropylamine hydrochloride in these two solvents, grounded in fundamental chemical principles and supported by available empirical data.

Theoretical Principles of Solubility

The solubility of a compound is governed by the intricate balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful heuristic, but a deeper understanding requires an analysis of the specific interactions at play.

The Solute: N-benzylisopropylamine Hydrochloride

N-benzylisopropylamine hydrochloride (C₁₀H₁₅N • HCl) is an amine salt.[1] In the solid state, it exists as an ionic lattice composed of the protonated N-benzylisopropylammonium cation and the chloride anion. The cation's structure is key to its solubility behavior:

-

Ionic Head: The ammonium group (-NH₂⁺-) is highly polar and capable of strong ion-dipole interactions and hydrogen bonding. This is the primary hydrophilic center of the molecule.

-

Non-polar Tail: The molecule also possesses two significant non-polar (lipophilic) moieties: a benzyl group (C₆H₅CH₂-) and an isopropyl group (-CH(CH₃)₂). These bulky organic groups interact primarily through weaker van der Waals forces.

The dissolution of this salt in a polar solvent requires the solvent molecules to overcome the lattice energy of the crystal and then solvate the resulting ions.

The Solvents: Water vs. Ethanol

While both water (H₂O) and ethanol (C₂H₅OH) are polar protic solvents, they possess distinct properties that influence their interaction with solutes.

-

Water (H₂O): Water is a highly polar molecule due to the large electronegativity difference between oxygen and hydrogen and its bent molecular geometry.[3][8] It can form an extensive three-dimensional network of hydrogen bonds, with each molecule participating in up to four hydrogen bonds.[9] This, combined with a high dielectric constant (~80), makes water an exceptional solvent for dissolving ionic compounds.[4]

-

Ethanol (C₂H₅OH): Ethanol is also a polar molecule due to its hydroxyl (-OH) group, but it is considered less polar than water.[3][8] The presence of the non-polar ethyl (-C₂H₅) group gives ethanol an amphiphilic character, allowing it to dissolve both polar and non-polar substances.[4] Its hydrogen bonding network is less extensive than water's, and its dielectric constant is significantly lower (~24.5).[4]

Solute-Solvent Interactions

The dissolution of N-benzylisopropylamine hydrochloride proceeds via the dissociation of the salt into the N-benzylisopropylammonium cation and the chloride anion, which are then solvated by the solvent molecules.

-

In Water: The highly polar water molecules effectively surround the ions. Strong ion-dipole interactions form between the water dipoles and the charged ions. The hydrogen atoms of water form hydrogen bonds with the chloride anion, while the oxygen atom can interact with the ammonium cation. However, the large non-polar benzyl and isopropyl groups disrupt the water's hydrogen-bonding network, an energetically unfavorable process that can limit solubility.

-

In Ethanol: Ethanol molecules also solvate the ions through ion-dipole interactions and hydrogen bonding via the hydroxyl group. Crucially, the non-polar ethyl chain of ethanol can interact favorably with the non-polar benzyl and isopropyl groups of the cation through van der Waals forces. This dual-character interaction makes ethanol a more accommodating solvent for the organic cation than water, which can lead to higher solubility.

Diagram: Dissolution of N-benzylisopropylamine HCl

Caption: Conceptual overview of the dissolution process.

Quantitative Solubility Data

Quantitative data for N-benzylisopropylamine hydrochloride is available from chemical suppliers and is summarized below. It is important to note that a specific value for deionized water is often not provided in safety data sheets, which list it as "not determined".[10] However, solubility in a buffered aqueous solution provides a valuable proxy.

| Solvent | Formula | Dielectric Constant (25°C) | Reported Solubility | Source(s) |

| Ethanol | C₂H₅OH | ~24.5 | 30 mg/mL | [1][2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | ~80 (as water) | 10 mg/mL | [1][2] |

| Water | H₂O | ~80 | Not Determined | [10] |

The data clearly indicates that N-benzylisopropylamine hydrochloride is significantly more soluble in ethanol than in an aqueous buffer solution. This aligns with the theoretical principles discussed, where the amphiphilic nature of ethanol provides a more favorable environment for the entire solute molecule compared to the highly polar, structured environment of water.

Experimental Determination of Solubility

For applications requiring precise solubility values under specific conditions (e.g., temperature, solvent purity), experimental determination is necessary. The isothermal shake-flask method is a robust and widely accepted technique.[11]

Protocol: Isothermal Shake-Flask Method

This protocol provides a self-validating system for accurately measuring equilibrium solubility.

Objective: To determine the saturation solubility of N-benzylisopropylamine hydrochloride in a given solvent at a constant temperature.

Materials:

-

N-benzylisopropylamine hydrochloride (crystalline solid)

-

Solvent of interest (e.g., Reagent-grade ethanol, Deionized water)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Validated analytical instrument (e.g., GC-MS, HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid N-benzylisopropylamine hydrochloride to several vials. The excess solid is crucial to ensure that a saturated solution is achieved and maintained at equilibrium.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 5.0 mL) to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium.

-

Causality Insight: A minimum of 24-72 hours is typically recommended.[11] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The concentration should be constant across the later time points.

-

-

Phase Separation: Once equilibrium is established, stop the agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

-

Trustworthiness Check: Filtering is essential to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute the filtered aliquot with a known volume of the solvent in a volumetric flask to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-MS or HPLC-UV) to determine the concentration of the solute.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility, typically expressed in mg/mL or mol/L.

Diagram: Isothermal Shake-Flask Workflow

Caption: Experimental workflow for solubility determination.

Discussion and Field Insights

The threefold higher solubility of N-benzylisopropylamine hydrochloride in ethanol compared to buffered water has significant practical implications.

-

For Analytical & Forensic Chemists: When preparing standards or extracting samples, ethanol is a superior solvent choice for achieving higher concentrations. This can be advantageous for creating stock solutions or when dealing with samples where the analyte is present at a low level. The solubility in aqueous solutions (10 mg/mL), while lower, is still substantial and generally sufficient for creating standards for aqueous-based analytical methods like LC-MS.

-

For Drug Development Professionals: In early-stage formulation, the choice of solvent is critical. The higher solubility in ethanol suggests its utility in creating liquid formulations or as a co-solvent with water to enhance the solubility of the drug substance. The amphiphilic nature of ethanol helps to bridge the gap between the ionic head and the lipophilic tail of the molecule, a common strategy in pharmaceutical formulation.

The discrepancy between the high polarity of water and the observed lower solubility highlights a key principle: for molecules with significant non-polar character, even if they are salts, the overall energetics of solvation must be considered. The disruption of water's highly structured hydrogen-bond network by the benzyl and isopropyl groups imposes an entropic penalty, which is less pronounced in the more flexible and less-ordered structure of liquid ethanol.

Conclusion

N-benzylisopropylamine hydrochloride exhibits moderate to high solubility in polar protic solvents, with a marked preference for ethanol over water. Quantitative data shows a solubility of 30 mg/mL in ethanol versus 10 mg/mL in a pH 7.2 aqueous buffer.[1][2] This difference is primarily driven by the amphiphilic character of ethanol, which can effectively solvate both the polar ammonium head and the non-polar organic moieties of the solute molecule. Water, despite its superior polarity, is less accommodating to the large non-polar groups. For researchers, this guide provides the theoretical foundation, quantitative data, and a robust experimental protocol to make informed decisions regarding solvent selection for N-benzylisopropylamine hydrochloride, ensuring accuracy and efficiency in analytical, forensic, and formulation applications.

References

-

Echemi. (2024, March 5). Why does water have a greater polarity than ethanol?Link

-

Cayman Chemical. N-Isopropylbenzylamine (hydrochloride) (CAS Number: 18354-85-3). Link

-

Quora. (2023, February 8). Does aqueous ethanol have a higher polarity than pure water?Link

-

CK-12 Foundation. Flexi answers - Is ethanol more polar than water?Link

-

Quora. (2021, July 16). Why is the ethanol-water hydrogen bond weaker than ethanol-ethanol hydrogen bond and water- water hydrogen bond?Link

-

Oreate AI Blog. (2026, January 8). The Intriguing Dance of Hydrogen Bonds in Ethanol and Water. Link

-

ResearchGate. (PDF) Hydrogen bonding in aqueous ethanol solutions studied by Raman spectroscopy. Link

-

RSC Publishing. (2015, August 26). Hydrogen bonding in the ethanol–water dimer. Link

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. Link

-

CK-12 Foundation. (2026, January 1). Hydrogen Bonding. Link

-

Unknown Source. Polarity of Solvents. Link

-

Benchchem. N-Isopropylbenzylamine | 102-97-6. Link

-

IS MUNI. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Link

-

Sigma-Aldrich. N-Isopropylbenzylamine 97 102-97-6. Link

-

Chemsrc. N-Isopropylbenzylamine (hydrochloride) | CAS#:18354-85-3. Link

-

PubChem. N-benzylpropan-2-amine;hydrochloride | C10H16ClN | CID 12284955. Link

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Link

-

PubChem. 2-Thenylamine, alpha-benzyl-N-isopropyl-, hydrochloride | C15H20ClNS | CID 3061991. Link

-

Benchchem. An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. Link

-

Shaanxi Bloom Tech Co., Ltd. (2021, December 13). What is isopropylbenzylamine used for?Link

-

Cayman Chemical. (2025, September 4). Safety Data Sheet. Link

-

PubChem. Isopropylbenzylamine | C10H15N | CID 66024. Link

-

IS MUNI. Physical Properties: Solubility Classification. Link

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET. Link

-

USP. Reference Tables: Description and Solubility - N. Link

-

Merck. (2025, August 29). SAFETY DATA SHEET. Link

-

TCI Chemicals. (2025, January 29). SAFETY DATA SHEET. Link

-

Chemos GmbH&Co.KG. Safety Data Sheet: N-Isopropyl-N-benzylamine. Link

-

CymitQuimica. CAS 102-97-6: Isopropylbenzylamine. Link

-

Echemi. Factory Price Isopropylbenzylamine CAS NO (102-97-6) Available at good price. Link

-

Guidechem. Isopropylbenzylamine 102-97-6 wiki. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. vichem.vn [vichem.vn]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Page loading... [wap.guidechem.com]

- 7. N-benzylpropan-2-amine;hydrochloride | C10H16ClN | CID 12284955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. ck12.org [ck12.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-isopropylbenzylamine Hydrochloride (PubChem CID: 12284955)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropylbenzylamine hydrochloride (HCl) is a secondary amine that has garnered significant attention in the fields of forensic chemistry and toxicology. Structurally similar to methamphetamine, it has been identified as a common adulterant in illicit drug markets.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies for detection and quantification, toxicological profile, and safety considerations of N-isopropylbenzylamine HCl. Its purpose is to serve as a critical resource for professionals requiring detailed and actionable scientific information on this compound.

Chemical and Physical Properties

N-isopropylbenzylamine HCl is the hydrochloride salt of N-isopropylbenzylamine. The presence of the hydrochloride salt increases its stability and crystallinity, making it appear visually similar to crystalline methamphetamine.[3]

Nomenclature and Identifiers

| Identifier | Value |

| PubChem CID | 12284955 |

| IUPAC Name | N-benzylpropan-2-amine;hydrochloride |

| Molecular Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.7 g/mol [2] |

| CAS Number | 18354-85-3[2] |

| Synonyms | N-Benzyl-N-isopropylamine HCl, N-(1-methylethyl)-benzenemethanamine monohydrochloride[2] |

Physicochemical Data

| Property | Value |

| Melting Point | 186-188 °C |

| Boiling Point (Free Base) | 200 °C[4] |

| pKa (Predicted) | 10.3 ± 0.2 |

| Solubility | Soluble in water, ethanol, and methanol. |

| Appearance | White to off-white crystalline solid. |

Synthesis of N-isopropylbenzylamine HCl

The most common and efficient method for the synthesis of N-isopropylbenzylamine is through reductive amination. This process involves the reaction of benzaldehyde with isopropylamine to form a Schiff base, which is subsequently reduced to the secondary amine. The amine is then treated with hydrochloric acid to yield the hydrochloride salt.

Reductive Amination Workflow

Caption: Reductive amination synthesis of N-isopropylbenzylamine HCl.

Detailed Laboratory Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis of N-isopropylbenzylamine HCl via reductive amination.

Materials:

-

Benzaldehyde (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde in anhydrous methanol. Add isopropylamine dropwise to the solution while stirring at room temperature. Continue stirring for 1-2 hours to allow for the formation of the Schiff base intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification and Salt Formation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-isopropylbenzylamine free base. The crude product can be purified by vacuum distillation. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.

-

Isolation: The N-isopropylbenzylamine HCl will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Characterization: The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Analytical Methods

The structural similarity between N-isopropylbenzylamine and methamphetamine necessitates robust analytical techniques for their differentiation, particularly in forensic contexts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.

Fragmentation Pattern:

The electron ionization (EI) mass spectrum of N-isopropylbenzylamine is characterized by a molecular ion peak ([M]⁺) at m/z 149. The base peak is typically observed at m/z 91, corresponding to the stable tropylium ion formed by benzylic cleavage. Another significant fragment is found at m/z 134, resulting from the loss of a methyl group.[5]

Caption: Key fragmentation pathways of N-isopropylbenzylamine in EI-MS.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS provides high selectivity and sensitivity for the quantification of N-isopropylbenzylamine, even in complex matrices.

Detailed Protocol for Forensic Sample Analysis:

This protocol outlines a method for the simultaneous determination of methamphetamine and N-isopropylbenzylamine in a seized sample.[6]

1. Sample Preparation:

-

Accurately weigh 10 mg of the homogenized sample.

-

Dissolve in 10 mL of methanol.

-

Vortex for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter.

-

Perform serial dilutions with the initial mobile phase to achieve a final concentration within the calibration range (e.g., 1-100 ng/mL).

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

3. MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-isopropylbenzylamine: Precursor ion m/z 150.1 → Product ions m/z 91.1 (quantifier) and m/z 134.1 (qualifier).

-

Methamphetamine: Precursor ion m/z 150.1 → Product ions m/z 119.1 (quantifier) and m/z 91.1 (qualifier).

-

-

Collision Energy and Other Parameters: Optimize for the specific instrument used.

4. Data Analysis:

-

Create a calibration curve using certified reference materials.

-

Quantify the amount of N-isopropylbenzylamine and methamphetamine in the sample by comparing the peak areas to the calibration curve.

Spectroscopic Data Interpretation

¹H NMR Spectroscopy:

The proton NMR spectrum of N-isopropylbenzylamine HCl in D₂O shows characteristic signals: a multiplet for the aromatic protons (δ 7.2-7.5 ppm), a singlet for the benzylic protons (δ ~4.2 ppm), a septet for the isopropyl methine proton (δ ~3.4 ppm), and a doublet for the isopropyl methyl protons (δ ~1.3 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum displays characteristic absorption bands: a broad peak between 2400-3200 cm⁻¹ corresponding to the N-H stretch of the secondary ammonium salt, aromatic C-H stretching just above 3000 cm⁻¹, and strong bands in the 1400-1600 cm⁻¹ region due to aromatic C=C stretching.

Toxicology and Pharmacology

In Vitro Toxicity

Recent studies have shown that N-isopropylbenzylamine exhibits cytotoxic effects in neuronal cell lines.[1][7] The primary mechanism of toxicity is believed to be the induction of neuronal nitric oxide synthase (nNOS), leading to increased intracellular nitric oxide (NO) levels.[1] This elevation in NO can lead to oxidative stress and subsequent cell death.

Caption: Proposed mechanism of N-isopropylbenzylamine-induced neurotoxicity.

Abuse Potential and Pharmacology

While not a controlled substance, N-isopropylbenzylamine has been investigated for its potential for abuse.[8] Animal studies suggest that it has reinforcing effects, though it is less potent than methamphetamine.[9][10] Anecdotal reports from users suggest it may produce some stimulant-like effects, but these are often accompanied by undesirable side effects such as headaches and confusion.[8][11] The precise pharmacological mechanism of action is not yet fully elucidated, but it is not believed to have the same potent effects on dopamine and other monoamine transporters as methamphetamine.[9]

Safety and Handling

N-isopropylbenzylamine HCl should be handled with appropriate precautions in a laboratory setting.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

First Aid Measures:

-

After Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

N-isopropylbenzylamine hydrochloride is a compound of significant interest to the scientific and forensic communities. Its prevalence as a methamphetamine adulterant underscores the importance of reliable analytical methods for its detection and differentiation. This guide has provided a comprehensive overview of its chemical properties, synthesis, analysis, toxicology, and safety. Further research into its in vivo metabolism, long-term toxicological effects, and precise pharmacological mechanisms is warranted to fully understand its impact on public health.

References

-

Li, Y., He, Y., Zhang, Y., Li, J., Wang, Y., & Xu, P. (2024). N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents. Addiction Biology, 29(2), e13337. [Link]

-

Xu, P., Li, H., Qiu, Q., Xiao, X., Qiu, Y., Li, X., ... & Cui, W. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]

-

Wikipedia contributors. (2023, December 19). Isopropylbenzylamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

(Author unknown). (2023, November 30). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. ResearchGate. Retrieved from [Link]

-

(Author unknown). (2024, May 20). What is nisopropylbenzylamine?. Quora. Retrieved from [Link]

- Sanderson, R. M. (2008). Identification of N-Methylbenzylamine Hydrochloride, N-Ethylbenzylamine Hydrochloride, and N-Isopropylbenzylamine Hydrochloride. Microgram Journal, 6(1-2), 36-45.

- Patsnap. (2020). Method for synthesizing N-isopropylbenzylamine.

-

(Author unknown). (n.d.). Isopropylbenzylamine Characterization. Scribd. Retrieved from [Link]

-

Luo, Y., Du, J., Chen, J., Wang, Y., & Luo, Q. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Journal of Analytical Methods in Chemistry, 2021, 6679515. [Link]

-

Xu, P., Li, H., Qiu, Q., Xiao, X., Qiu, Y., Li, X., ... & Cui, W. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. forendex.southernforensic.org [forendex.southernforensic.org]

- 4. N-イソプロピルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Isopropylbenzylamine(102-97-6) MS [m.chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

Thermodynamic Profiling and Melting Point Range of Pure N-Benzylpropan-2-amine Hydrochloride Crystals

Executive Summary

N-benzylpropan-2-amine hydrochloride (commonly known as N-isopropylbenzylamine hydrochloride, CAS 18354-85-3) is a secondary amine salt widely utilized as an organic intermediate and an analytical reference standard[1]. Because it is a structural chain isomer of methamphetamine—sharing the exact molecular formula (C₁₀H₁₅N·HCl) and molar mass (185.69 g/mol )—differentiating the two relies heavily on their distinct physicochemical properties[1]. The most definitive, rapidly accessible thermodynamic differentiator between these two compounds is their melting point. This whitepaper provides an in-depth technical analysis of the melting point range of pure N-benzylpropan-2-amine hydrochloride crystals, the structural causality behind its thermal behavior, and the self-validating protocols required for accurate laboratory determination.

Physicochemical Properties & Thermodynamic Causality

The Melting Point Range

Extensive forensic and chemical literature establishes that the melting point of pure N-benzylpropan-2-amine hydrochloride crystals falls strictly within the range of 192.0 °C to 196.5 °C [2][3]. High-purity, recrystallized samples often exhibit a sharp melting point near 195.0 °C to 196.5 °C[3], while slightly less uniform crystal lattices may begin melting at 192.0 °C[2].

Causality of Crystal Lattice Energy

A critical question in forensic chemistry is why N-benzylpropan-2-amine HCl melts at a significantly higher temperature (192.0–196.5 °C) than its isomer, methamphetamine HCl (170.0–175.0 °C)[2][4]. The causality lies in molecular symmetry and crystal lattice thermodynamics:

-

Achirality and Packing Efficiency: Unlike methamphetamine, which contains a chiral center that dictates a specific spatial orientation, N-benzylpropan-2-amine is achiral[5]. This lack of chirality allows the molecules to pack more uniformly and densely into the crystal lattice.

-

Steric Rigidity and Intermolecular Forces: The molecule features a rigid benzyl group directly attached to the nitrogen atom, paired with a bulky isopropyl moiety. When protonated to form the hydrochloride salt, the ionic bonding between the secondary amine and the chloride anion is heavily reinforced by optimal

stacking of the unsubstituted benzyl rings. -

Enthalpy of Fusion: The highly ordered, dense orthorhombic/monoclinic crystal lattice generated by these interactions possesses a high lattice energy. Consequently, a greater input of thermal energy (enthalpy of fusion) is required to disrupt the intermolecular bonds and transition the solid into a liquid state.

Self-Validating Analytical Methodologies

To ensure that a recorded melting point is a true reflection of the pure compound rather than a depressed value caused by solvent occlusion or co-crystallization, the analytical workflow must be a self-validating system.

Protocol 1: High-Precision Melting Point Determination

-

Sample Desiccation: Dry the crude N-benzylpropan-2-amine hydrochloride crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Residual moisture or solvent will artificially depress the melting point and broaden the melting range.

-

Capillary Loading: Pulverize the dried crystals into a fine, uniform powder using an agate mortar and pestle. Load approximately 2–3 mm of the powder into a standard glass melting point capillary tube. Tamp the tube through a 1-meter glass drop-tube to ensure tight, void-free packing.

-

Apparatus Calibration: Calibrate the melting point apparatus (e.g., Buchi or Thomas-Hoover) using a certified reference standard with a known melting point near the target range (e.g., Caffeine, mp 235 °C, or a custom 190 °C standard).

-

Thermal Ramping: Rapidly heat the apparatus block to 180 °C. Once stabilized, reduce the heating rate to a strict 1 °C per minute . Rapid heating causes thermal lag, leading to inaccurate, artificially high readings.

-

Observation: Record the onset temperature (the first appearance of liquid within the bulk solid) and the clear point (when the entire mass transitions to a transparent liquid). A pure sample will exhibit a sharp transition within the 192.0–196.5 °C range[2][3].

Protocol 2: Orthogonal Validation via DSC and GC-MS

To validate the capillary melting point, subject a 5 mg sample to Differential Scanning Calorimetry (DSC) under a nitrogen atmosphere with a heating rate of 10 °C/min. The sharp endothermic peak corresponding to the enthalpy of fusion will definitively confirm the visual capillary results. Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) should be utilized to confirm the absence of volatile impurities that could cause melting point depression[1][6].

Synthesis and Purification Workflow

Achieving the precise 192.0–196.5 °C melting point requires synthesizing the compound with zero isomeric contamination, followed by rigorous recrystallization[1].

Protocol 3: Synthesis and Recrystallization

-

Reductive Amination: React benzylamine (28.0 mmol) with acetone (31.3 mmol) in methanol (15 mL) using a catalytic amount of acetic acid to form the intermediate imine[7].

-

Reduction: Reduce the imine intermediate using sodium borohydride (NaBH₄) or via catalytic hydrogenation (H₂/Pd-C) to yield the freebase N-benzylpropan-2-amine.

-

Workup & Extraction: Quench the reaction with water, extract the freebase into dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Precipitation: Bubble anhydrous hydrogen chloride (HCl) gas through the organic layer (or add ethereal HCl) until precipitation ceases.

-

Solvent/Anti-Solvent Recrystallization: Isolate the crude salt. Because the salt has significant solubility in the mother liquor, use a solvent/anti-solvent system[1]. Dissolve the crude product in a minimum volume of boiling isopropanol. Slowly add cold acetone dropwise until slight turbidity appears.

-

Crystallization: Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals, then transfer to an ice bath. Filter and air-dry the purified crystals.

Fig 1: Synthesis and recrystallization workflow of N-benzylpropan-2-amine hydrochloride.

Quantitative Data Presentation

The table below summarizes the critical thermodynamic and physicochemical differences between N-benzylpropan-2-amine hydrochloride and its primary isomer, highlighting the diagnostic value of the melting point.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point Range (°C) |

| N-Benzylpropan-2-amine HCl | N-(propan-2-yl)-1-phenylmethanamine hydrochloride | C₁₀H₁₅N·HCl | 185.69 | 192.0 – 196.5 |

| Methamphetamine HCl | (S)-N-methyl-1-phenylpropan-2-amine hydrochloride | C₁₀H₁₅N·HCl | 185.69 | 170.0 – 175.0 |

Data aggregated from established forensic characterization studies and chemical safety data sheets[1][2][3][4].

References

-

Know Your Stuff NZ. "What's going on with our methamphetamine?" Know Your Stuff NZ, 18 Aug. 2023. 2

-

SciSpace. "A Medicinal Chemistry Investigation of 3,4-Methylenedioxymethamphetamine(MDMA)." SciSpace, 18 Aug. 2011. 3

-

BenchChem Technical Support Team. "N-Isopropylbenzylamine | 102-97-6 - Benchchem: An In-depth Technical Guide." BenchChem, Dec. 2025. 1

-

Sanderson R. "Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride." Microgram Journal, Volume 6, Numbers 1-2 (January - June, 2008), p. 36. 6

-

Sciencemadness.org. "Street drug analysis / harm reduction." Sciencemadness, 30 Jun. 2017. 4

Sources

- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 2. knowyourstuff.nz [knowyourstuff.nz]

- 3. scispace.com [scispace.com]

- 4. Sciencemadness Discussion Board - Street drug analysis / harm reduction - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Sciencemadness Discussion Board - Street drug analysis / harm reduction - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. erowid.org [erowid.org]

- 7. benchchem.com [benchchem.com]

Technical Deep Dive: Nomenclature, Synthesis, and Analytical Profiling of N-Benzylpropan-2-amine Hydrochloride

Executive Summary & Chemical Identity

N-benzylpropan-2-amine hydrochloride (CAS: 18354-85-3) is a secondary amine salt frequently encountered in organic synthesis and forensic analysis. While it serves as a legitimate intermediate in the synthesis of pharmaceutical compounds, its primary relevance in modern chemical literature stems from its role as a structural isomer and "masking agent" for methamphetamine.

This guide provides a rigorous technical breakdown of its nomenclature, synthesis via reductive amination, and the critical analytical parameters required to differentiate it from its controlled isomer.

Nomenclature & Synonymy Table

Precise terminology is vital for database retrieval and regulatory compliance. The following table consolidates accepted synonyms across various chemical indices.

| Category | Primary Name / Synonym | Context |

| IUPAC | N-benzylpropan-2-amine hydrochloride | Official systematic name |

| CAS Name | Benzenemethanamine, N-(1-methylethyl)-, hydrochloride | Chemical Abstracts Service |

| Common | N-Isopropylbenzylamine hydrochloride | General laboratory usage |

| Abbreviation | N-IPBA HCl | Analytical shorthand |

| Forensic | "N-iso", "Fake Meth" | Illicit drug profiling |

| Isomer | N-benzylisopropylamine HCl | Positional isomer description |

Physical Properties Profile

The physical similarity between N-benzylpropan-2-amine HCl and methamphetamine HCl is the root of its forensic significance.

| Property | N-Benzylpropan-2-amine HCl | Methamphetamine HCl |

| Formula | C | C |

| Molar Mass | 185.69 g/mol | 185.69 g/mol |

| Appearance | Large, clear/white shards | Clear/white shards or powder |

| Melting Point | 192–193 °C [1] | 172–174 °C [2] |

| Solubility | Soluble in water, ethanol, chloroform | Soluble in water, ethanol, chloroform |

Synthesis Protocol: Reductive Amination

The most robust method for synthesizing N-benzylpropan-2-amine is the reductive amination of benzaldehyde with isopropylamine. This route is preferred over direct alkylation due to higher specificity and the avoidance of over-alkylation (quaternary salt formation).

Reaction Logic (Causality)

-

Imine Formation: Benzaldehyde reacts with isopropylamine to form an imine (Schiff base). Water is a byproduct; removing it drives the equilibrium forward.

-

Reduction: The C=N bond is reduced to a C-N single bond using a hydride donor. Sodium Borohydride (NaBH

) is chosen for its chemoselectivity—it reduces imines but is slow to reduce ketones/aldehydes in basic conditions, allowing for "one-pot" procedures. -

Salt Formation: The resulting free base oil is converted to the hydrochloride salt to stabilize the compound and induce crystallization.

Step-by-Step Protocol

Note: All steps must be performed in a fume hood wearing appropriate PPE (gloves, goggles).

Reagents:

-

Benzaldehyde (1.0 eq)[3]

-

Isopropylamine (1.1 eq)

-

Sodium Borohydride (NaBH

, 1.2 eq) -

Conc. Hydrochloric Acid (HCl)

-

Diethyl Ether (for extraction)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (e.g., 10.6 g, 100 mmol) in Methanol (50 mL). Add Isopropylamine (6.5 g, 110 mmol) dropwise. Stir at room temperature for 2 hours. Observation: The solution may warm slightly due to exotherm.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add NaBH

(4.5 g, 120 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. -

Quenching: Allow the mixture to warm to room temperature and stir for an additional hour. Quench excess hydride by adding water (20 mL) dropwise.

-

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (3 x 50 mL).

-

Salt Formation: Dry the organic layer over MgSO

and filter. Bubble anhydrous HCl gas through the ether layer, or add a solution of HCl in isopropanol dropwise until no further precipitate forms. -

Purification: Filter the white crystalline solid and recrystallize from ethanol/ether to yield pure N-benzylpropan-2-amine hydrochloride.

Synthesis Workflow Diagram

Caption: Step-wise reductive amination pathway from precursor aldehyde/amine to the final hydrochloride salt.

Analytical Differentiation (Forensic Context)

Distinguishing N-benzylpropan-2-amine from methamphetamine is a critical challenge in forensic science. Both are isomers with the formula C

Mass Spectrometry (GC-MS)

-

Methamphetamine:

-

Base Peak: m/z 58 (due to

-cleavage of the amine). -

Key Fragment: m/z 91 (Tropylium ion).

-

Differentiation Marker: Presence of m/z 119 (fragment resulting from loss of the methylamino group).

-

-

N-Benzylpropan-2-amine:

-

Base Peak: m/z 91 (Benzyl fragment is dominant).

-

Secondary Peak: m/z 58.

-

Key Difference: Absence or negligible abundance of m/z 119.

-

Marquis Reagent Test

A rapid colorimetric spot test can provide preliminary differentiation:

-

Methamphetamine: Turns Orange

Brown . -

N-Benzylpropan-2-amine: No Reaction or faint yellow (does not produce the characteristic orange/brown transition).

Analytical Decision Tree

Caption: Logical workflow for differentiating N-benzylpropan-2-amine from Methamphetamine using physical and chemical properties.

Regulatory & Safety Implications

While N-benzylpropan-2-amine is not a controlled substance in most jurisdictions (unlike methamphetamine), it is monitored as a "cutting agent."

-

Toxicity: Recent studies suggest N-isopropylbenzylamine may induce neuronal cell death via nitric oxide overproduction, contradicting the assumption that it is a biologically inert filler [3].

-

Handling: Standard chemical hygiene (gloves, fume hood) is required. It is an irritant to eyes, skin, and the respiratory system.

References

-

KnowYourStuffNZ. (2023). What's going on with our methamphetamine?[Link]

-

Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro.[7] Toxicology, 480, 153337.[7] [Link]

-

Sanderson, R.M. (2008). Identification of N-methylbenzylamine hydrochloride, N-ethylbenzylamine hydrochloride, and N-isopropylbenzylamine hydrochloride.[8] Microgram Journal, 6(1-2). [Link]

Sources

- 1. CAS 102-97-6: Isopropylbenzylamine | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. rsc.org [rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ias.ac.in [ias.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

N-Isopropylbenzylamine Hydrochloride: A Technical Guide on Regulatory Status, Research Applications, and Analytical Challenges

Executive Summary: N-isopropylbenzylamine (N-IBA), a structural isomer of methamphetamine, occupies a complex position within the scientific and regulatory landscape. While it possesses legitimate, albeit limited, applications in organic synthesis and as an analytical standard, its notoriety stems from its widespread use as an adulterant or mimic of illicit methamphetamine. This guide provides an in-depth analysis for researchers and drug development professionals on the current regulatory status of N-isopropylbenzylamine hydrochloride. It clarifies that N-IBA is not internationally scheduled as a controlled substance and remains uncontrolled in many major jurisdictions, including the United States at the federal level. However, its legal status is nuanced and subject to change, with some nations implementing controls due to its role in the illicit drug trade. This document details its legitimate research uses, contrasts its pharmacological profile with that of methamphetamine, outlines its toxicological properties, and provides validated analytical protocols essential for its unambiguous differentiation from its controlled isomer.

Chemical and Physical Profile

N-isopropylbenzylamine is a secondary amine that shares the same molecular formula (C₁₀H₁₅N) as methamphetamine, making it a chain isomer.[1] This isomeric relationship is the primary reason for its similar physical properties, particularly in its hydrochloride salt form, which can appear as white or clear crystals visually indistinguishable from crystalline methamphetamine.[2][3]

| Property | Value |

| IUPAC Name | N-Benzylpropan-2-amine[4] |

| Synonyms | N-(Phenylmethyl)propan-2-amine, Isopropylbenzylamine[4] |

| Molecular Formula | C₁₀H₁₅N (freebase)[2] |

| Molar Mass | 149.24 g/mol (freebase)[2] |

| CAS Number | 102-97-6 (freebase)[4] |

| Appearance | White crystalline solid (hydrochloride salt)[2] |

| Boiling Point | 200-220°C (freebase)[2] |

| Solubility | Soluble in organic solvents[2] |

Global Regulatory and Controlled Substance Analysis

A critical concern for any researcher is the legal status of a chemical. N-isopropylbenzylamine hydrochloride is not scheduled under the United Nations Convention on Psychotropic Substances, and as such, is not internationally controlled.[5] However, its status at the national level varies and is often dictated by its prevalence as a methamphetamine adulterant.

| Region/Country | Legal Status | Key Considerations |

| United States | Not Federally Scheduled. [2][4] | While not listed as a controlled substance, possession with the intent to distribute as methamphetamine is a federal crime.[2] The DEA is aware of its use as a diluent.[4][6] It could potentially be prosecuted under the Controlled Substance Analogue Enforcement Act if intended for human consumption.[7] |

| European Union | Not Uniformly Controlled. | It is not listed as a scheduled drug precursor under EU regulations.[8] However, individual member states may have their own regulations. For example, Hungary lists it as a "New psychoactive substance". |

| Australia | Border Controlled Substance. [9] | Subject to import and export controls. |

| New Zealand | Not Scheduled. | Its presence in the illicit market is well-documented by drug checking services.[10][11][12] |

| China | Not a State-Controlled Species. [3] | Authorities acknowledge its use in drug manufacturing and are increasing monitoring.[2][3] |

Dichotomy of Use: Illicit Adulterant vs. Legitimate Research Tool

The history and application of N-IBA are best understood as a story of two divergent paths: its intended use in legitimate science and its co-opted role in the illicit drug market.

3.1 The Prevalent Role as a Methamphetamine Mimic

The primary driver of N-IBA's notoriety is its use as a cutting agent for, or a complete substitute of, methamphetamine.[14] This is due to several factors:

-

Visual Similarity: The hydrochloride salt closely resembles "ice" or "crystal meth".[2]

-

Low Cost: It is cheaper to produce than illicit methamphetamine.[2]

-

Detection Evasion: It can circumvent standard field drug tests, which may fail to differentiate it from methamphetamine.[2][3]

This practice poses a significant public health risk, as users are often unaware they are consuming a substance with a different toxicological and pharmacological profile.[14]

Caption: Illicit pathway of N-IBA from synthesis to end-user deception.

3.2 Legitimate Applications in Scientific Research

Despite its illicit use, N-IBA serves several legitimate roles in chemistry and forensic science:

-

Organic Synthesis Intermediate: It is used as a precursor or intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.[2][15]

-

Organometallic Chemistry: It functions as a ligand in the preparation and characterization of organometallic compounds, such as bis(cyclopentadienyl)magnesium.

-

Analytical Reference Standard: In its pure form, N-isopropylbenzylamine hydrochloride is an essential analytical reference material.[13][16] Forensic laboratories and researchers require these standards to develop and validate analytical methods capable of detecting and quantifying N-IBA in seized drug samples, ensuring accurate legal proceedings.[17]

Pharmacological and Toxicological Profile

Initial assumptions were that N-IBA was largely inert. However, recent research indicates it is not benign and possesses a distinct pharmacological and toxicological profile.

| Feature | N-Isopropylbenzylamine (N-IBA) | Methamphetamine (METH) |

| Primary Effect | Not a potent psychoactive stimulant.[2][4] | Potent psychostimulant.[18] |

| Reported User Effects | Headaches, confusion, nausea, burning sensation at injection site.[10][11][14] | Euphoria, increased energy, alertness.[18] |

| Abuse Potential | Lower than METH. Rodent studies show it can induce conditioned place preference and self-administration, but it is less potent and reinforcing.[18][19] | High potential for abuse and addiction.[7] |

| Toxicity Mechanism | In-vitro studies suggest neurotoxicity is mediated by an increase in intracellular nitric oxide (NO) and activation of neuronal nitric oxide synthase (nNOS).[14][20] | Complex, involving dopamine transporter reversal, oxidative stress, and excitotoxicity. |

A 2022 study highlighted that N-IBA caused cell death in neuronal cell lines (SN4741, SH-SY5Y, PC12) and that this toxicity was linked to increased nitric oxide levels.[14] These findings raise serious public health concerns about the dangers of N-IBA exposure in individuals who consume it unknowingly.[14][20]

Analytical Methodologies for Differentiation

The structural similarity between N-IBA and methamphetamine presents a significant analytical challenge.[17] Accurate identification is crucial for both clinical toxicology and forensic investigations.

Caption: Standard workflow for the forensic analysis of a suspected methamphetamine sample.

Experimental Protocol 1: GC-MS for Identification

Objective: To separate and identify N-isopropylbenzylamine and methamphetamine in a sample.

Methodology:

-

Standard Preparation: Prepare 1 mg/mL stock solutions of certified N-isopropylbenzylamine and methamphetamine reference standards in methanol. Create a mixed working standard at 10 µg/mL.

-

Sample Preparation: Dissolve 1 mg of the seized material in 1 mL of methanol. Vortex to ensure complete dissolution. If necessary, perform a serial dilution to bring the concentration within the calibrated range.

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph (GC):

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temp 70°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

-

-

Analysis: Inject 1 µL of the prepared sample and standards.

-

Data Interpretation: N-IBA and methamphetamine will separate based on their retention times. Identification is confirmed by comparing the resulting mass spectrum of the unknown peak to the library spectrum and the certified reference standard. While they are isomers, their fragmentation patterns will have subtle, yet distinct, differences that allow for identification.[21]

Experimental Protocol 2: LC-MS/MS for Quantification

Objective: To achieve superior separation and highly sensitive quantification of N-IBA and methamphetamine, especially in complex matrices.

Methodology:

-

Standard and Sample Preparation: Prepare as described for GC-MS, but use a mobile-phase compatible solvent like acetonitrile/water if necessary.

-

Instrumentation (Typical Conditions):

-

Liquid Chromatograph (LC):

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Establish specific precursor-to-product ion transitions for both N-IBA and methamphetamine. For example (ions are m/z):

-

Methamphetamine: 150 -> 119 (quantifier), 150 -> 91 (qualifier).[17]

-

N-Isopropylbenzylamine: 150 -> 119, 150 -> 91 (requires chromatographic separation for confirmation).

-

-

-

-

Analysis: Inject 5 µL of the sample and standards.

-

Data Interpretation: The combination of unique retention time from the LC and specific MRM transitions provides highly definitive identification and quantification, avoiding the potential for misidentification that can occur with other methods.[17][21]

Synthesis Overview

The synthesis of N-isopropylbenzylamine is relatively straightforward, contributing to its availability for illicit use. Common laboratory and industrial methods include:

-

Reductive Amination: The reaction of benzaldehyde with isopropylamine to form a Schiff base, which is then reduced using a reducing agent like sodium borohydride.[22]

-

Reaction of Benzylamine and Acetone: A similar reductive amination pathway.[23]

-

Reaction of Benzyl Chloride and Isopropylamine: An ammonolysis reaction.[22]

Caption: A simplified reductive amination pathway for N-IBA synthesis.

Conclusion and Outlook for Researchers

N-isopropylbenzylamine hydrochloride is not a controlled substance in the majority of countries and can be utilized for legitimate research purposes. Its primary regulatory and forensic significance is derived from its use as a widespread adulterant for methamphetamine. For scientists, this underscores two key takeaways:

-

Compliance: While legally permissible for research, procurement may be subject to supplier-imposed restrictions, and it is crucial to maintain rigorous documentation to demonstrate legitimate use. Always verify local and institutional regulations.

-

Analytical Diligence: For any research involving the analysis of methamphetamine, it is essential to employ validated analytical techniques (such as GC-MS or LC-MS/MS) that can definitively distinguish it from N-isopropylbenzylamine to ensure data integrity.

The legal status of N-IBA is dynamic and may evolve as regulatory bodies respond to trends in the illicit drug market. The scientific community must remain aware of both its legitimate utility and the public health risks associated with its misuse.

References

-

Patsnap. (2025, March 20). Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. Patsnap Eureka. [Link]

-

Wikipedia. N-isopropylbenzylamine. [Link]

- Google Patents. (2020).

-

Xu, P., Li, H., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]

-

Bertin Bioreagent. N-Isopropylbenzylamine (hydrochloride). [Link]

-

ResearchGate. (2023). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. [Link]

-

Shen, H. W., et al. (2024). N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents. Addiction Biology, 29(3), e13370. [Link]

-

ResearchGate. (2025). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro | Request PDF. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - n-Isopropylbenzylamine, 97%. [Link]

-

NZ Drug Foundation. (2022). What are we seeing at drug checking clinics?. [Link]

-

Semantic Scholar. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. [Link]

-

ResearchGate. (2021). (PDF) Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. [Link]

-

SciSpace. (2020). Method for distinguishing methamphetamine from N-isopropylbenzylamine. [Link]

-

Patsnap Eureka. (2020). Method for synthesizing N-isopropylbenzylamine. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N-Isopropyl-N-benzylamine. [Link]

-

World Journal of Pharmaceutical Research. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. [Link]

-

Quora. (2024). What is nisopropylbenzylamine?. [Link]

-

High Alert. (2023). What is n-iso?. [Link]

-

The Level. (2023). What is n-iso?. [Link]

-

PMC. (2024). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. [Link]

-

FAMHP. (2023). Five new drug precursors added to list of scheduled substances. [Link]

-

DEA.gov. Drug Scheduling. [Link]

-

Wikipedia. Drugs controlled by the German Narcotic Drugs Act. [Link]

-

UNIS Vienna. (2024). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. [Link]

Sources

- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]

- 2. Isopropylbenzylamine Explained: Uses, Risks, and Legal Status [eureka.patsnap.com]

- 3. CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine - Google Patents [patents.google.com]

- 4. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]

- 5. unis.unvienna.org [unis.unvienna.org]

- 6. quora.com [quora.com]

- 7. dea.gov [dea.gov]

- 8. Five new drug precursors added to list of scheduled substances | FAMHP [famhp.be]

- 9. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugfoundation.org.nz [drugfoundation.org.nz]

- 11. highalert.org.nz [highalert.org.nz]

- 12. thelevel.org.nz [thelevel.org.nz]

- 13. N-Isopropylbenzylamine (hydrochloride) - Biochemicals - CAT N°: 26305 [bertin-bioreagent.com]

- 14. N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 16. caymanchem.com [caymanchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 23. N-Isopropylbenzylamine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Protocol for reductive amination to synthesize N-benzylisopropylamine

An In-Depth Guide to the Synthesis of N-benzylisopropylamine via Reductive Amination

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the synthesis of N-benzylisopropylamine, a valuable secondary amine intermediate in pharmaceutical and organic synthesis.[1] The primary method detailed is the direct reductive amination of benzylamine with acetone. Reductive amination is a cornerstone of C-N bond formation, prized for its efficiency and broad applicability in the synthesis of diverse amine compounds.[2][3][4] This guide delves into the mechanistic rationale behind the reaction, offers a comparative analysis of common reducing agents, and presents a detailed, step-by-step experimental protocol optimized for safety, selectivity, and yield. The target audience includes researchers, chemists, and drug development professionals seeking a robust and reliable method for the synthesis of secondary amines.

Scientific Rationale and Mechanistic Overview